PHOSPHORUS YELLOW

Descripción general

Descripción

Phosphorus is a highly reactive non-metallic element that is essential for life. It is found in various forms, including white, red, and black phosphorus. Phosphorus is a key component of DNA, RNA, and ATP, which are crucial for energy transfer and genetic information in living organisms. It is also found in bones and teeth as calcium phosphate. Phosphorus is widely used in fertilizers, detergents, and pesticides due to its reactivity and ability to form stable compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phosphorus can be prepared through several synthetic routes. One common method involves the reduction of phosphate rock (calcium phosphate) with carbon in the presence of silica in an electric furnace. The reaction is as follows:

Ca3(PO4)2+3SiO2+5C→3CaSiO3+5CO+2P

Industrial Production Methods: In industrial settings, phosphorus is produced by heating phosphate rock with coke and silica in an electric arc furnace. The process involves the following steps:

Mining and Beneficiation: Phosphate rock is mined and beneficiated to increase the concentration of phosphorus.

Reduction: The beneficiated phosphate rock is mixed with coke and silica and heated in an electric arc furnace at temperatures around 1500°C to 1700°C.

Condensation: The phosphorus vapor produced is condensed to form solid phosphorus.

Análisis De Reacciones Químicas

Types of Reactions: Phosphorus undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: Phosphorus readily oxidizes to form phosphorus pentoxide (P$_2$O$_5$) when exposed to air:

4P+5O2→2P2O5

Reduction: Phosphorus can be reduced to phosphine (PH$_3$) by reacting with calcium phosphide and water:

Ca3P2+6H2O→3Ca(OH)2+2PH3

Substitution: Phosphorus reacts with halogens to form phosphorus halides, such as phosphorus trichloride (PCl$_3$):

2P+3Cl2→2PCl3

Common Reagents and Conditions:

Oxidation: Oxygen or air, typically at room temperature.

Reduction: Water or dilute hydrochloric acid, often at room temperature.

Substitution: Halogens like chlorine, bromine, or iodine, usually at elevated temperatures.

Major Products:

Oxidation: Phosphorus pentoxide (P$_2$O$_5$)

Reduction: Phosphine (PH$_3$)

Substitution: Phosphorus trichloride (PCl$_3$), phosphorus tribromide (PBr$_3$), etc.

Aplicaciones Científicas De Investigación

Industrial Applications

-

Production of Phosphoric Acid :

Yellow phosphorus is primarily used in the production of phosphoric acid, which is a key ingredient in fertilizers, food additives, and industrial chemicals. The process involves oxidizing yellow phosphorus to produce phosphoric acid, which is then utilized in various applications including agriculture and food processing . -

Flame Retardants :

Yellow phosphorus is employed in the manufacture of flame retardants. These compounds are critical in reducing the flammability of materials in construction and textiles, contributing to fire safety standards . -

Detergents and Surfactants :

It plays a role in the formulation of detergents where phosphates derived from yellow phosphorus enhance cleaning efficiency by softening water and improving surfactant performance . -

Water Treatment :

Yellow phosphorus derivatives are used in water treatment processes to remove heavy metals and other contaminants. For instance, yellow phosphorus slag has been investigated for its ability to adsorb chromium (VI) ions from wastewater, demonstrating effective removal capabilities . -

Semiconductors and Electronics :

In the electronics industry, yellow phosphorus is utilized as a doping agent in semiconductor manufacturing. It enhances the electrical properties of silicon wafers used in various electronic devices . -

Steel Surface Treatment :

Yellow phosphorus is also significant in the automotive industry for steel surface pretreatment before painting and galvanizing machine parts. This process improves corrosion resistance and paint adhesion .

Environmental Considerations

The production and use of yellow phosphorus raise environmental concerns due to its toxicity and potential for pollution. The disposal of yellow phosphorus waste can lead to significant environmental hazards if not managed properly. Recent studies have focused on recycling techniques to recover high-purity phosphorus from waste materials, thereby reducing environmental impact while creating valuable products for reuse .

Emerging Technologies

-

Recycling Technologies :

Mitsui Chemicals has initiated projects aimed at developing recycling technologies for high-purity phosphorus materials from underused resources, such as industrial by-products and waste. This initiative not only addresses supply chain vulnerabilities but also promotes sustainable practices within the industry . -

Green Chemistry Approaches :

Research into green chemistry methods for treating yellow phosphorus waste has shown promise in converting waste into useful materials, such as absorbents for heavy metals. These methods focus on minimizing environmental impact while maximizing resource recovery .

Case Studies

-

Treatment of Yellow Phosphorus Slag :

A study demonstrated that treated yellow phosphorus slag could effectively adsorb chromium (VI) ions and methylene blue from aqueous solutions. The research highlighted the importance of optimizing treatment conditions like pH and temperature to enhance adsorption efficiency . -

Phosphorus Flows in Asia :

An analysis of phosphorus flows indicated that approximately 50% of global yellow phosphorus demand was met by Chinese exports, with Japan being a significant importer for various industrial applications including automotive manufacturing .

Mecanismo De Acción

Phosphorus exerts its effects through various mechanisms depending on its chemical form and application:

Molecular Targets and Pathways:

Energy Transfer: In biological systems, phosphorus is involved in the transfer of energy through the formation and hydrolysis of ATP.

Genetic Information: Phosphorus is a key component of the backbone of DNA and RNA, playing a crucial role in the storage and transmission of genetic information.

Enzyme Regulation: Phosphorylation and dephosphorylation of proteins regulate enzyme activity and signal transduction pathways.

Comparación Con Compuestos Similares

Phosphorus can be compared with other elements in the same group, such as nitrogen and arsenic:

Nitrogen:

Similarities: Both nitrogen and phosphorus are essential for life and are components of nucleic acids and proteins.

Differences: Nitrogen is more abundant in the atmosphere and forms stable diatomic molecules (N$_2$), whereas phosphorus is more reactive and does not exist as a diatomic molecule.

Arsenic:

Similarities: Both phosphorus and arsenic can form similar compounds, such as oxides and halides.

Differences: Arsenic is toxic and has limited biological applications, whereas phosphorus is essential for life and widely used in various fields.

Uniqueness of Phosphorus: Phosphorus is unique due to its essential role in biological systems, its reactivity, and its wide range of applications in agriculture, industry, and medicine.

Propiedades

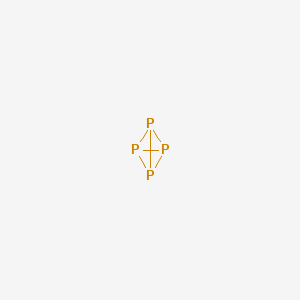

IUPAC Name |

1,2,3,4-tetraphosphatricyclo[1.1.0.02,4]butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/P4/c1-2-3(1)4(1)2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSZRRSYVTXPNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P12P3P1P23 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

P4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923991 | |

| Record name | White Phosphorus (P4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.8950480 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellow, soft, waxy solid with acrid fumes in air. | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

536 °F | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Density |

1.82 | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.03 mmHg | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

62611-24-9, 12185-10-3, 7723-14-0; 12185-10-3 | |

| Record name | Phosphorus, ion (P41+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62611-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorus, mol.(P4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012185103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | White Phosphorus (P4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

111.4 °F | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.